molecular formula C6H9ClF3NO2 B6609326 1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2866353-77-5

1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6609326
CAS No.: 2866353-77-5
M. Wt: 219.59 g/mol
InChI Key: IOLORUMHTDSBNL-UHFFFAOYSA-N
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Description

1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride is a compound of significant interest in the fields of synthetic and pharmaceutical chemistry This compound features a cyclopropane ring, which is known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a trifluoromethyl-substituted alkene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The aminomethyl group can be introduced through subsequent amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aminomethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

    1-(aminomethyl)cyclopropane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    2-(trifluoromethyl)cyclopropane-1-carboxylic acid:

Uniqueness: 1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-5(3,2-10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLORUMHTDSBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride

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